
Entecavir Impurity A
Vue d'ensemble
Description
Entecavir Impurity A is a compound with the molecular formula C12H15N5O3 . It is also known by other names such as 1-epi-Entecavir, (1R, 3S, 4R)-ent-Entecavir, and others . It is an impurity of Entecavir, which is a reverse transcriptase inhibitor used to prevent the hepatitis B virus from multiplying and reducing the amount of virus in the body .
Molecular Structure Analysis
The IUPAC name for Entecavir Impurity A is 2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one . The InChI and Canonical SMILES representations provide more details about its molecular structure . Further analysis of its molecular structure has been reported in some studies .Chemical Reactions Analysis
While specific chemical reactions involving Entecavir Impurity A are not detailed in the retrieved papers, Entecavir itself is known to undergo various reactions in biological systems. For instance, it competes with deoxyguanosine triphosphate (dGTP) for uptake by the HBV DNA polymerase .Physical And Chemical Properties Analysis
Entecavir Impurity A has a molecular weight of 277.28 g/mol . More specific physical and chemical properties such as solubility, melting point, etc., are not provided in the retrieved papers.Applications De Recherche Scientifique
Green Chemistry in Pharmaceutical Analysis
Entecavir Impurity A has been utilized in a green chemistry approach for the identification and quantification of entecavir using Fourier Transform Infrared Spectroscopy (FT-IR) . This method is environmentally friendly and reduces chemical waste and costs associated with pharmaceutical production.
Chiral Detection in Mass Spectrometry
The compound’s chiral properties have been exploited for the detection of stereoisomeric impurities through coordination with R-besivance and ZnII using mass spectrometry . This technique is significant for ensuring the purity and efficacy of pharmaceuticals.
Patent Evaluation for Diastereomeric Impurities
Entecavir Impurity A is also important in patent evaluations, particularly concerning methods for identifying diastereomeric impurities, which are crucial for the development of safe and effective medication .
Oncological Applications
Research suggests that 1-epi-Entecavir may have potential applications in oncology. It acts as an inhibitor of lysine-specific demethylase 5B (KDM5B), which is overexpressed in various tumors and is involved in drug resistance . This could lead to new therapeutic strategies in cancer treatment.
Antiviral Therapy for Hepatitis B
As a primary application, Entecavir Impurity A is used in antiviral therapy against Hepatitis B virus (HBV), where it inhibits HBV DNA polymerase and prevents viral proliferation .
Treatment of HBV-Associated Glomerulonephritis
The compound has been evaluated for its efficacy and safety in treating Hepatitis B virus-associated glomerulonephritis (HBV-GN) with renal insufficiency, showing promise as a first-line therapy .
Propriétés
IUPAC Name |
2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGZDCVAUDNJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861360 | |
| Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Entecavir Impurity A | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


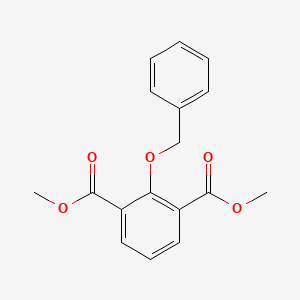
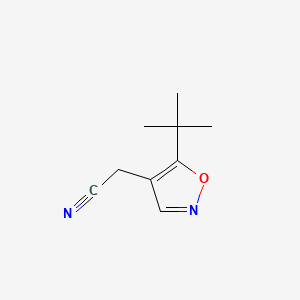
![9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one](/img/structure/B585215.png)
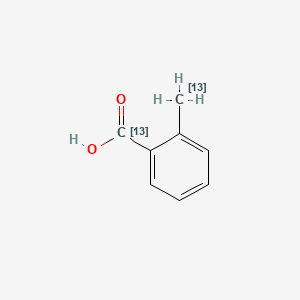
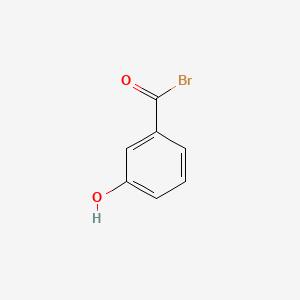


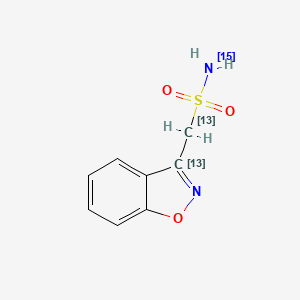
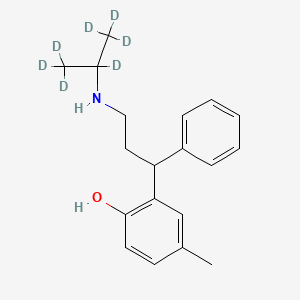

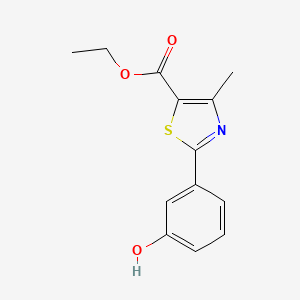
![3-[1-Hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrol-3-yl]pyridine](/img/structure/B585234.png)